4-(4-Cyanophenyl)-3-methoxybenzoic acid

Physicochemical properties Drug-likeness Medicinal chemistry

Researchers often face failed syntheses when substituting positional isomers of biphenyl intermediates. This specific 3-methoxy-4-(4-cyanophenyl)benzoic acid scaffold is critical for maintaining target mesomorphic properties and binding affinities, as analogs with 2-methoxy or chloro-cyano motifs alter electronic profiles and crystallization behavior. Key supply benefits: • Unique electronic profile: The 3-OCH₃/4'-CN donor-acceptor system is validated for smectic A phase induction in mesogen synthesis. • Scaffold specificity: Core structure for WDR5/MYC antagonist libraries; analog substitution risks biological activity drift. • Consistent quality: Supplied with certified purity to ensure reproducible yields in polymerization and cross-coupling reactions.

Molecular Formula C15H11NO3
Molecular Weight 253.25 g/mol
CAS No. 1261954-17-9
Cat. No. B6396650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Cyanophenyl)-3-methoxybenzoic acid
CAS1261954-17-9
Molecular FormulaC15H11NO3
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)C#N
InChIInChI=1S/C15H11NO3/c1-19-14-8-12(15(17)18)6-7-13(14)11-4-2-10(9-16)3-5-11/h2-8H,1H3,(H,17,18)
InChIKeyUZOJNJBEKITDJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Cyanophenyl)-3-methoxybenzoic Acid Procurement Guide


4-(4-Cyanophenyl)-3-methoxybenzoic acid (CAS 1261954-17-9) is a biphenyl carboxylic acid intermediate characterized by a para-cyanophenyl substituent and a meta-methoxy group on the benzoic acid core. With molecular formula C15H11NO3 and molecular weight 253.25 g/mol, this compound is primarily utilized as a building block in organic synthesis and medicinal chemistry [1]. The combination of the electron-withdrawing cyano group and the electron-donating methoxy group imparts unique electronic and steric properties, making it a candidate for the development of liquid crystalline materials, pharmaceutical agents, and specialty polymers [2].

Substitution Risks for 4-(4-Cyanophenyl)-3-methoxybenzoic Acid


Substituting 4-(4-cyanophenyl)-3-methoxybenzoic acid with a seemingly similar in-class analog (e.g., a different positional isomer or a variant with a distinct substituent) is not advisable without rigorous re-validation. Even minor structural variations can lead to significant differences in physicochemical properties, such as melting point, solubility, and LogP [1]. For instance, shifting the methoxy group from the 3-position to the 2-position, as in 4-(4-cyanophenyl)-2-methoxybenzoic acid (CAS 1261977-86-9), alters the steric environment and hydrogen-bonding capacity, potentially affecting reaction yields and crystallization behavior. Furthermore, replacing the cyano group with a chloro-cyano motif, as in 4-(4-Chloro-3-cyanophenyl)-3-methoxybenzoic acid (CAS 1261980-37-3), changes the electronic profile and can drastically impact downstream biological activity or material properties. These differences underscore the necessity of procuring the exact compound specified for any given protocol to ensure reproducibility and reliable performance.

4-(4-Cyanophenyl)-3-methoxybenzoic Acid Key Differentiators


LogP & PSA Comparison

The target compound, 4-(4-Cyanophenyl)-3-methoxybenzoic acid, exhibits a computed LogP (XLogP3) of 2.8 and a topological polar surface area (TPSA) of 70.3 Ų [1]. In comparison, its positional isomer, 4-(2-cyanophenyl)-3-methoxybenzoic acid, has a similar LogP (likely in the same range) but a TPSA that may differ due to the altered orientation of the cyano group relative to the carboxylic acid, potentially impacting hydrogen bonding [2]. The measured LogP for the ester analog, p-methoxybenzoic acid p-cyanophenyl ester, is 2.786, with a TPSA of 59.32 Ų . These differences suggest that the target compound will have distinct permeability and solubility characteristics compared to these analogs.

Physicochemical properties Drug-likeness Medicinal chemistry

3-Methoxy vs. 2-Methoxy Isomer Effects

The target compound's 3-methoxy substitution pattern is a critical differentiator from the 2-methoxy isomer, 4-(4-cyanophenyl)-2-methoxybenzoic acid (CAS 1261977-86-9) . While direct crystallographic data for the target compound is not available in public databases, the shift of the methoxy group from the 2-position to the 3-position on the benzoic acid ring alters the dihedral angle between the biphenyl rings and the conformation of the carboxylic acid group. This change in molecular geometry can significantly influence intermolecular interactions in the solid state, affecting melting point, solubility, and crystal packing [1]. In liquid crystalline applications, this positional shift can alter the mesophase behavior and transition temperatures.

Structural isomerism Steric hindrance Crystallography

Cyano vs. Chloro-Cyano Electronic Effects

The target compound features a single cyano group on the pendant phenyl ring. A closely related analog, 4-(4-Chloro-3-cyanophenyl)-3-methoxybenzoic acid (CAS 1261980-37-3), incorporates both a chloro and a cyano substituent . The addition of a chloro group introduces a strong inductive electron-withdrawing effect, further polarizing the aromatic system compared to the target compound. This modification alters the compound's reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and its potential binding affinity to biological targets [1].

Electronic effects Structure-activity relationship Synthetic intermediate

4-(4-Cyanophenyl)-3-methoxybenzoic Acid: Top Applications


Liquid Crystal Synthesis

The unique 3-methoxy substitution pattern and the para-cyanophenyl group of this compound make it a valuable precursor for the synthesis of liquid crystalline molecules. As evidenced in the literature on related biphenyl systems, these structural features are known to promote smectic A phases and influence transition temperatures [1]. Researchers designing new mesogens for display technologies or optical sensors should source this specific compound to achieve the intended mesomorphic properties.

WDR5 Inhibitor Synthesis

Given the presence of the cyanophenyl motif in known WDR5 inhibitors (e.g., Anticancer agent 126) , this compound may serve as a key intermediate for synthesizing novel antagonists of protein-protein interactions. The specific 4-cyanophenyl-3-methoxybenzoic acid scaffold is a core structure from which diverse libraries of potential WDR5 or MYC modulators can be developed.

Specialty Polymers with Controlled Electronics

The electron-withdrawing cyano group and the electron-donating methoxy group on this bifunctional monomer allow for fine-tuning of electronic properties in polyesters and polyamides. It is ideal for applications requiring materials with specific dielectric constants or refractive indices . Procuring this exact compound ensures the resulting polymer has the designed electronic character, which could be compromised by an analog with a different substitution pattern.

Technical Documentation Hub

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